molecular formula C3H3BrN2S B1277022 2-Bromo-5-methyl-1,3,4-thiadiazole CAS No. 54044-79-0

2-Bromo-5-methyl-1,3,4-thiadiazole

Cat. No. B1277022
CAS RN: 54044-79-0
M. Wt: 179.04 g/mol
InChI Key: NSMKWTGDPQHTDH-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-1,3,4-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles and their brominated derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the condensation of thioamides with other reagents. For instance, aryl thioamides can rapidly condense with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles in high purity and quantitative yields . Similarly, 2-amino-5-bromo-1,3,4-thiadiazoles can be synthesized and are known to exhibit amine-imine tautomerism, which is crucial for their reactivity as ambident nucleophiles . Bromination of methyl-substituted 1,2,5-thiadiazoles with N-bromosuccinimide has also been reported, leading to bromomethyl-1,2,5-thiadiazoles .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, the crystal structure of a 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole molecule reveals significant dihedral angles between the rings and the imidazo thiadiazole mean plane, as well as various intermolecular interactions such as Br...N, S...O, and Br...Br contacts . The crystal structure of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea shows that the molecules are nearly planar and form dimers through paired N-H...O hydrogen bonds .

Chemical Reactions Analysis

2-Amino-5-bromo-1,3,4-thiadiazoles are versatile substrates that can undergo alkylation, acylation, and nitrosation reactions, leading to the formation of various thiadiazole derivatives . The presence of bromine in the molecule can facilitate further functionalization through nucleophilic substitution reactions, which are essential for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methyl-1,3,4-thiadiazole derivatives are influenced by their molecular structure. X-ray structural analysis and infrared spectroscopy have been used to characterize these compounds, revealing details about their crystal packing and hydrogen-bonding interactions . The presence of bromine and other substituents can significantly affect the compound's density, melting point, and solubility, which are important parameters for their practical applications.

Scientific Research Applications

Synthesis and Pharmacological Activity

2-Bromo-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and found to exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities. This is evident from the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their corresponding 2-bromo derivatives, which showed significant pharmacological activities (Lalezari et al., 1975).

Anticancer Potential

The compound has shown potential in cancer treatment, specifically in photodynamic therapy. A zinc phthalocyanine derivative substituted with 2-bromo-5-methyl-1,3,4-thiadiazole demonstrated high singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin et al., 2020). Additionally, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, including 2-bromo-5-methyl variants, exhibited notable anti-tumor activity, especially against leukemic cancer cell lines (Noolvi et al., 2011).

Antimicrobial Properties

Studies have demonstrated the significant antimicrobial activity of 2-bromo-5-methyl-1,3,4-thiadiazole derivatives. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles containing 2-bromo-5-methyl variants showed promising antibacterial and antifungal properties (Lamani et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMKWTGDPQHTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428253
Record name 2-bromo-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-1,3,4-thiadiazole

CAS RN

54044-79-0
Record name 2-bromo-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
KE Henegar, TA Johnson - Transition Metal‐Catalyzed …, 2003 - Wiley Online Library
With the increase in bacterial resistance to available therapies, the development of new antibacterials with novel modes of action has become increasingly important. This chapter …
Number of citations: 0 onlinelibrary.wiley.com
B Modarai, MH Ghandehari… - Journal of …, 1974 - Wiley Online Library
A number of halo‐substituted 1,2,3 and 1,3,4‐thiadiozoles have been prepared, their reactivity towards methoxide ion have been studied and the kinetic parameters are reported. …
Number of citations: 18 onlinelibrary.wiley.com
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org
A MAZZALI - researchgate.net
(57) Abstract: The present invention relates to novel compounds of formula (I), or a pharmaceutically acceptable salt thereof,(I) wherein R is an aryl or heteroaryl, which may be …
Number of citations: 0 www.researchgate.net
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
МП Осипова, ТВ Васильева, СЮ Васильева… - СОВРЕМЕННЫЕ …, 2020 - elibrary.ru
О ВЗАИМОДЕЙСТВИИ ТРИБУТИЛФСФИТА С БРОМСОДЕРЖАЩИМИ ПРОИЗВОДНЫМИ 1,3,4-ТИАДИАЗОЛА КОРЗИНА ПОИСК НАВИГАТОР СЕССИЯ КОНТАКТЫ …
Number of citations: 0 elibrary.ru
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0
D García-Muñoz… - …, 2017 - Instituto Tecnológico Metropolitano …
Number of citations: 0

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